molecular formula C9H7BrO B3284924 6-(Bromomethyl)benzofuran CAS No. 79444-77-2

6-(Bromomethyl)benzofuran

Cat. No. B3284924
CAS RN: 79444-77-2
M. Wt: 211.05 g/mol
InChI Key: FIPGKYDAXNUDCW-UHFFFAOYSA-N
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Description

6-(Bromomethyl)benzofuran is a chemical compound with the empirical formula C9H6O1Br2 and a molecular weight of 289.95 . It is part of a class of compounds known as benzofurans, which are ubiquitous in nature and have been shown to exhibit strong biological activities .


Synthesis Analysis

Benzofuran derivatives can be synthesized through various methods. For instance, a metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans and 2-arylnaphthofurans can be achieved using hypervalent iodine reagents . Other methods include the use of calcium carbide with salicylaldehyde p-tosylhydrazones or 2-hydroxyacetophenone p-tosylhydrazones .


Molecular Structure Analysis

The molecular structure of 6-(Bromomethyl)benzofuran consists of a benzene ring fused to a furan, a five-membered aromatic ring with four carbon atoms and one oxygen atom . The presence of bromine attached to a methyl or acetyl group that is attached to the benzofuran system can increase its cytotoxicity .


Chemical Reactions Analysis

Benzofuran compounds can undergo various chemical reactions. For example, the reaction with diols can deliver benzofuran derivatives via dehydrative C-H alkenylation and annulation reaction . Other reactions include the hydroalkoxylation reaction of ortho-alkynylphenols to afford benzo[b]furans .

Scientific Research Applications

Synthesis and Characterization

  • Benzofuran derivatives, including ethyl 3-[(alkylamino)methyl]-6-methoxy-1-benzofuran-2-carboxylates, have been synthesized for studying their anti-HIV-1 and HIV-2 activities. These compounds show potential in inhibiting HIV replication in cell culture at non-toxic concentrations (Mubarak et al., 2007).
  • New benzofuran derivatives have been synthesized, exploring their use in various biomedical applications. This includes the synthesis of 2-bromomethyl-3-benzoyl-5-acetoxybenzofuran and its reaction with nucleophilic reagents to obtain various benzofuran derivatives (Grinev et al., 1983).

Biological Activities

  • A series of benzofuran-2-carboxamide-N-benzyl pyridinium halide derivatives have been synthesized and studied for their cholinesterase inhibitory activity. Some synthesized compounds demonstrated potent inhibitory effects, suggesting potential applications in treating conditions like Alzheimer's disease (Abedinifar et al., 2018).
  • Coumarin and benzofuran derivatives synthesized as potential non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV were tested for antiviral properties. Most of these compounds were found inactive against HIV-1 and HIV-2, but one compound showed inhibition of HIV-2 (Al-Soud et al., 2008).

Synthesis of Natural Products

  • There is a significant focus on the synthesis of natural benzofurans for various applications. For example, a one-pot strategy for the efficient synthesis of 2-bromo-6-hydroxybenzofurans has been reported, which can be used for the synthesis of several benzofuran-based natural products (Sivaraman et al., 2019).

Synthesis of Antimicrobial Agents

  • The synthesis of new substituted benzofuran derivatives as potentially active antimicrobial agents has been explored. This includes the synthesis of 6-(omega-Bromoacetyl)-2,3-diphenyl-5-methoxybenzofuran derivative and its derivatives with potent antimicrobial activity (Abdel-Rahman et al., 1997).

Safety And Hazards

Sigma-Aldrich sells 6-(Bromomethyl)benzofuran “as-is” and makes no representation or warranty with respect to this product . It is classified under Storage Class Code 10, which pertains to combustible liquids .

Future Directions

Benzofuran and its derivatives have attracted attention due to their biological activities and potential applications as drugs . They are considered potential natural drug lead compounds . Future research could focus on the development of new therapeutic agents based on benzofuran derivatives .

properties

IUPAC Name

6-(bromomethyl)-1-benzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO/c10-6-7-1-2-8-3-4-11-9(8)5-7/h1-5H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIPGKYDAXNUDCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CO2)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Bromomethyl)benzofuran

CAS RN

79444-77-2
Record name 6-(bromomethyl)-1-benzofuran
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 6-methylbenzofuran (3.44 g, 0.026 mol), N-bromosuccinimide (4.63 g, 0.026 mol), dibenzoyl peroxide (trace) and carbon tetrachloride (50 cm3) was refluxed for 5 hr. The mixture was filtered and the solvent was removed from the filtrate. The residue was distilled to give 6-bromomethylbenzofuran (4.38 g, 0.021 mol, 80.0%) b.p. 84°-88° C./0.7 mm Hg.
Quantity
3.44 g
Type
reactant
Reaction Step One
Quantity
4.63 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
RJ Rowe - 2000 - search.proquest.com
The premise of this research was to develop a chiral peroxy acid that when utilized in an asymmetric Baeyer-Villiger could control the stereochemistry of the resulting product. The …
Number of citations: 2 search.proquest.com
GA Kraus, J Ridgeway - The Journal of Organic Chemistry, 1994 - ACS Publications
Recently, Hudson and co-workers reported that 1 exhibits UVA-dependent antiviralactivity against a variety of enveloped viruses. Notably, it showed in vitro activity against HIV-1.2 In …
Number of citations: 23 pubs.acs.org
R Iwamura, M Tanaka, E Okanari… - Journal of Medicinal …, 2018 - ACS Publications
EP2 receptor agonists are expected to be effective ocular hypotensive agents; however, it has been suggested that agonism to other EP receptor subtypes may lead to undesirable …
Number of citations: 40 pubs.acs.org

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